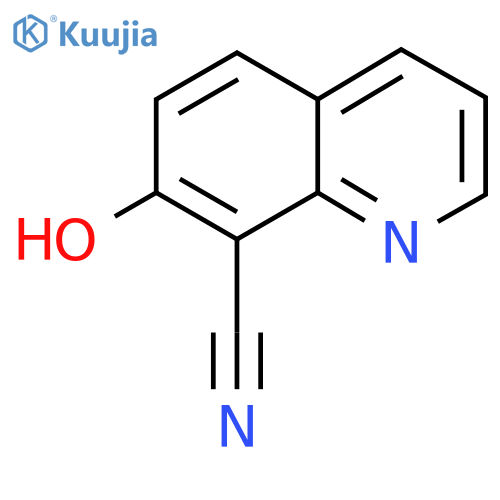

Cas no 856098-95-8 (8-Quinolinecarbonitrile, 7-hydroxy-)

856098-95-8 structure

商品名:8-Quinolinecarbonitrile, 7-hydroxy-

CAS番号:856098-95-8

MF:C10H6N2O

メガワット:170.16744184494

CID:4822569

8-Quinolinecarbonitrile, 7-hydroxy- 化学的及び物理的性質

名前と識別子

-

- 8-Quinolinecarbonitrile, 7-hydroxy-

- 8-cyano-7-hydroxyquinoline

- C1=CC=NC2=C(C#N)C(O)=CC=C21

-

- インチ: 1S/C10H6N2O/c11-6-8-9(13)4-3-7-2-1-5-12-10(7)8/h1-5,13H

- InChIKey: MFMINGJGESSVIA-UHFFFAOYSA-N

- ほほえんだ: OC1C=CC2=CC=CN=C2C=1C#N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 232

- トポロジー分子極性表面積: 56.9

- 疎水性パラメータ計算基準値(XlogP): 2.1

8-Quinolinecarbonitrile, 7-hydroxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A189000354-500mg |

8-Cyano-7-hydroxyquinoline |

856098-95-8 | 98% | 500mg |

$1076.90 | 2023-08-31 | |

| Alichem | A189000354-250mg |

8-Cyano-7-hydroxyquinoline |

856098-95-8 | 98% | 250mg |

$791.63 | 2023-08-31 | |

| Alichem | A189000354-1g |

8-Cyano-7-hydroxyquinoline |

856098-95-8 | 98% | 1g |

$2016.61 | 2023-08-31 |

8-Quinolinecarbonitrile, 7-hydroxy- 関連文献

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

856098-95-8 (8-Quinolinecarbonitrile, 7-hydroxy-) 関連製品

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量